molecular formula C11H10N2O2 B1594066 2-Methyl-4-nitronaphthalen-1-amine CAS No. 5465-56-5

2-Methyl-4-nitronaphthalen-1-amine

Cat. No.: B1594066
CAS No.: 5465-56-5
M. Wt: 202.21 g/mol
InChI Key: GMLQIHVBNPJKHR-UHFFFAOYSA-N
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Description

2-Methyl-4-nitronaphthalen-1-amine is an organic compound with the molecular formula C11H10N2O2. It is a derivative of naphthalene, featuring a nitro group (-NO2) and a methyl group (-CH3) attached to the naphthalene ring structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitronaphthalen-1-amine typically involves nitration and methylation reactions. One common method is the nitration of 2-methylnaphthalen-1-amine using nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, introducing the nitro group at the 4-position of the naphthalene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization or chromatography, helps achieve high purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-nitronaphthalen-1-amine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the compound, often under acidic conditions.

  • Reduction: Reduction reactions can be performed using reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).

  • Substitution: Electrophilic substitution reactions are common, where reagents like halogens (Cl2, Br2) or sulfonic acid (H2SO4) are used to introduce new functional groups.

Major Products Formed:

  • Oxidation: The major product of oxidation is typically 2-methyl-4-nitrobenzoic acid.

  • Reduction: Reduction of the nitro group can yield 2-methyl-4-aminonaphthalene.

  • Substitution: Substitution reactions can lead to the formation of halogenated or sulfonated derivatives of the compound.

Scientific Research Applications

2-Methyl-4-nitronaphthalen-1-amine is utilized in various scientific research fields, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2-Methyl-4-nitronaphthalen-1-amine is structurally similar to other nitronaphthalene derivatives, such as 1-nitronaphthalene and 2-nitronaphthalene. its unique combination of a nitro group and a methyl group at specific positions on the naphthalene ring distinguishes it from these compounds. This structural uniqueness contributes to its distinct chemical reactivity and biological activity.

Comparison with Similar Compounds

  • 1-Nitronaphthalene

  • 2-Nitronaphthalene

  • 1-Methylnaphthalene

  • 2-Methylnaphthalene

Properties

IUPAC Name

2-methyl-4-nitronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-6-10(13(14)15)8-4-2-3-5-9(8)11(7)12/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLQIHVBNPJKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282982
Record name 2-methyl-4-nitronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5465-56-5
Record name 5465-56-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29025
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-4-nitronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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